M5 mAChR Subtype Selectivity vs. 1-Oxa-8-azaspiro FAAH Inhibitor Scaffolds
The 1-oxa-4-thia-8-azaspiro scaffold provides a starting point for M5 mAChR selectivity that is absent in the 1-oxa-8-azaspiro FAAH inhibitor series. The sulfonamide analog VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) showed M5 IC50 = 6.2 μM with M1–4 IC50 >10 μM, a >1.6-fold selectivity window [1]. The target compound, bearing a 4-ethoxyphenylcarboxamide group, retains the thia-spiro core and may exhibit a distinct selectivity fingerprint relative to VU0549108 due to the change from sulfonamide to carboxamide linkage. No comparable M5 selectivity data exist for the 1-oxa-8-azaspiro scaffold, which was optimized for FAAH inhibition (IC50 = 0.30 μM) [2].
| Evidence Dimension | M5 mAChR subtype selectivity |
|---|---|
| Target Compound Data | Not yet determined (retains 1-oxa-4-thia-8-azaspiro scaffold) |
| Comparator Or Baseline | VU0549108 (1-oxa-4-thia-8-azaspiro sulfonamide): M5 IC50 = 6.2 μM; M1–4 IC50 >10 μM. 1-Oxa-8-azaspiro FAAH inhibitor: FAAH IC50 = 0.30 μM; no reported M5 data. |
| Quantified Difference | Scaffold enables M5 selectivity; 1-oxa-8-azaspiro scaffold optimized for FAAH over M5. |
| Conditions | M5 calcium mobilization assay (VU0549108); FAAH enzyme inhibition assay (1-oxa-8-azaspiro). |
Why This Matters
For researchers seeking M5-preferring chemical probes, the 1-oxa-4-thia-8-azaspiro scaffold has demonstrated subtype-selective potential that the 1-oxa-8-azaspiro FAAH series lacks, making the target compound a viable starting point for M5-focused SAR.
- [1] Gentry, P. R.; Kokubo, M.; Bridges, T. M.; et al. Ligand-based virtual screen for the discovery of novel M5 inhibitor chemotypes. Bioorg. Med. Chem. Lett. 2016, 26 (18), 4490–4494. View Source
- [2] Meyers, M. J.; Long, S. A.; Pelc, M. J.; et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg. Med. Chem. Lett. 2011, 21 (21), 6538–6542. View Source
